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Compound of Interest

Compound Name:
6-(4-Chlorophenoxy)hexan-1-

amine

CAS No.: 200484-41-9

Cat. No.: B1341966 Get Quote

Technical Monograph: 6-(4-
Chlorophenoxy)hexan-1-amine
Executive Summary
6-(4-Chlorophenoxy)hexan-1-amine (CAS 200484-41-9) is a bifunctional aliphatic amine

characterized by a 4-chlorophenoxy lipophilic head group connected to a primary amine via a

flexible hexyl spacer. Its structural utility lies in its ability to serve as a stable, non-cleavable

linker in drug discovery. The compound is extensively employed to modulate physicochemical

properties (logP, solubility) in fragment-based drug design and serves as a critical tether in the

synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identification & Properties
The following data establishes the definitive identity of the compound for regulatory and

experimental verification.
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Parameter Technical Detail

CAS Number 200484-41-9

IUPAC Name 6-(4-Chlorophenoxy)hexan-1-amine

Synonyms
1-Hexanamine, 6-(4-chlorophenoxy)-; 4-(6-

Aminohexyl)chlorobenzene ether

Molecular Formula C₁₂H₁₈ClNO

Molecular Weight 227.73 g/mol

Exact Mass 227.1077

SMILES NCCCCCCCOc1ccc(Cl)cc1

InChI Key PFCHFRNMPMUTPF-UHFFFAOYSA-N

Physical State
Viscous oil or low-melting solid (dependent on

purity)

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water

Synthesis & Manufacturing Methodologies
To ensure high purity (>98%) and prevent the formation of secondary amine byproducts

(dimerization), the Gabriel Synthesis route is the industry standard. This method utilizes a

phthalimide protecting group to strictly enforce primary amine formation.

Reaction Scheme: The Modified Gabriel Route
The synthesis proceeds in two distinct phases: Williamson Etherification followed by

Hydrazinolysis.
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Critical Process Parameters

4-Chlorophenol
(Nucleophile)

Intermediate:
N-[6-(4-Chlorophenoxy)hexyl]phthalimide

K2CO3, DMF
80°C, 12h

N-(6-Bromohexyl)phthalimide
(Electrophile)

FINAL PRODUCT:
6-(4-Chlorophenoxy)hexan-1-amine

EtOH, Reflux
4h

Hydrazine Hydrate
(Deprotection)

Anhydrous conditions required
to prevent hydrolysis

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway preventing poly-alkylation via phthalimide protection.

Detailed Experimental Protocol
Step 1: Etherification (Formation of Phthalimide Intermediate)

Reagents: Dissolve 4-chlorophenol (1.0 eq) and N-(6-bromohexyl)phthalimide (1.1 eq) in

anhydrous DMF (5 mL/mmol).

Catalysis: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

Reaction: Heat to 80°C under Nitrogen atmosphere for 12–16 hours.

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with 1M NaOH (to

remove unreacted phenol) followed by brine. Dry over MgSO₄ and concentrate.

Validation: Check LC-MS for intermediate mass (M+H ≈ 358).

Step 2: Deprotection (Amine Liberation)
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Reagents: Dissolve the crude intermediate in Ethanol (10 mL/mmol).

Cleavage: Add Hydrazine Hydrate (NH₂NH₂·H₂O, 5.0 eq).

Reaction: Reflux (78°C) for 4 hours. A white precipitate (phthalhydrazide) will form.

Purification: Cool to room temperature. Filter off the white solid. Concentrate the filtrate.

Final Polish: Redissolve residue in DCM, wash with 1M NaOH, dry, and concentrate to yield

the free amine oil.

Analytical Characterization
Confirming the structure requires specific spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃):

δ 7.22 (d, 2H): Aromatic protons meta to oxygen (adjacent to Cl).

δ 6.81 (d, 2H): Aromatic protons ortho to oxygen.

δ 3.91 (t, 2H): O-CH₂- (Triplet, distinct deshielding due to oxygen).

δ 2.68 (t, 2H): N-CH₂- (Triplet, characteristic of primary amines).

δ 1.80–1.30 (m, 8H): Multiplets for the internal hexyl chain methylene protons.

Mass Spectrometry (ESI+):

[M+H]⁺: Observed peak at 228.1 m/z.

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (³⁵Cl/

³⁷Cl).

Applications in Drug Discovery
This compound is not merely a reagent but a strategic linker motif.

PROTAC Linker Design
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In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the

formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

Role: The 6-carbon alkyl chain provides a "medium" length spacer (~8–9 Å), offering

flexibility without the high entropy penalty of longer PEG chains.

Lipophilicity: The chlorophenoxy group acts as a hydrophobic anchor, often improving cell

permeability compared to pure PEG linkers.

GPCR Ligand Synthesis
For G-Protein Coupled Receptors (e.g., Histamine H3, Serotonin 5-HT), the "phenoxy-alkyl-

amine" pharmacophore is a classic motif.

Mechanism: The amine forms a salt bridge with a conserved Aspartate residue in the

receptor binding pocket, while the chlorophenoxy tail occupies a hydrophobic accessory

pocket, enhancing potency.

PROTAC Architecture

Target Protein
Binder

6-(4-Chlorophenoxy)hexyl
LINKER

E3 Ligase
Binder (e.g., CRBN)
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Figure 2: Structural role of the compound as a hydrophobic linker in bivalent drug design.

Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315) and serious eye damage (H318). As a primary amine,

it is basic and corrosive to mucous membranes.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO₂ from

the air to form carbamates; keep tightly sealed.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber

(contains Nitrogen and Chlorine).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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